2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can involve various methods, including cyclization, reactions with sulfur-containing nucleophiles, and direct insertion of sulfur into the imidazole ring . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, including nitration, chlorination, N-alkylation, reduction, and condensation . This demonstrates the complexity and multi-step nature of synthesizing specific imidazole derivatives.
Molecular Structure Analysis
Imidazole derivatives can exhibit a variety of molecular structures, as evidenced by X-ray crystallography and spectroscopic methods such as IR, NMR, and Mass spectrometry. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole is stabilized by weak intermolecular interactions, including C-H...N, C-H...O, C-H...S, and C-H...F . These interactions contribute to the formation of a supramolecular network, which can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Imidazole-2-thiones are known to participate in various chemical reactions, such as nucleophilic addition to acetylenes and alkenes with activated double bonds, alkylation, acylation, and interaction with carbonyl halides . These reactions can be utilized to further modify the imidazole core and introduce additional functional groups, which can alter the compound's biological activity and physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Quantum-chemical calculations, dipole moments, and spectroscopic data can provide insights into these properties . For example, the presence of substituents such as fluorine can affect the electron distribution within the molecule, as seen in the molecular electrostatic surface analysis of a bromophenyl-fluoromethylphenyl-imidazole derivative . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Scientific Research Applications
Structural Characterization and Molecular Interactions
- The structural characterization of derivatives of 2H-Imidazole-2-thione reveals unique [6-5] fused-ring systems and intermolecular interactions. For example, a study detailed the molecular structure of a derivative, highlighting its unusual fused-ring system and the primary intermolecular interaction involving a CH2 group with a fluorine atom, contributing to the understanding of its chemical behavior and potential for further application in material science or as a structural motif in pharmaceuticals (Gallagher et al., 2007).
Chemosensors for Heavy Metals
- Research into the development of chemosensors has led to the use of imidazole-2-thione derivatives for the detection of heavy metals, such as mercury. One study synthesized a novel fluorometric chemosensor that showed an ultrasensitive response to Hg2+ in aqueous solutions, demonstrating the potential of these compounds in environmental monitoring and safety applications (Huang et al., 2021).
Anticancer Agents
- The anticancer potential of imidazole-2-thione derivatives has been evaluated, with some compounds showing promising results against leukemia cells. This suggests their potential application as chemotherapeutic agents, highlighting the diversity of biological activities that these compounds may possess (Karki et al., 2011).
Cytotoxicities Evaluation
- Imidazole-2-thione derivatives have also been studied for their cytotoxic effects on cancer and noncancer cells. The synthesis and evaluation of these compounds provide insights into their potential therapeutic applications, particularly in designing new anticancer drugs (Meriç et al., 2008).
Inhibition of p38 MAP Kinase
- Research has demonstrated the effectiveness of imidazole-2-thione derivatives in inhibiting p38 MAP kinase, a protein involved in inflammatory responses and cell differentiation. These findings indicate potential applications in developing treatments for diseases related to inflammation (Koch et al., 2008).
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXXBUINDPILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239280 |
Source
|
Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |
CAS RN |
93103-15-2 |
Source
|
Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.